8-PIP-cAMP

PKA Isozyme Selectivity Binding Site A/B cAMP Analog Profiling

8-PIP-cAMP (8-Piperidino-cyclic AMP, CAS 31357-06-9) is a cyclic adenosine monophosphate analog distinguished by a piperidino substitution at the C8 position of the purine ring. This structural modification confers high selectivity for binding site A of cAMP-dependent protein kinase type I (PKA-I) and site B of PKA type II (PKA-II).

Molecular Formula C15H21N6O6P
Molecular Weight 412.34 g/mol
Cat. No. B15545042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-PIP-cAMP
Molecular FormulaC15H21N6O6P
Molecular Weight412.34 g/mol
Structural Identifiers
InChIInChI=1S/C15H21N6O6P/c16-12-9-13(18-7-17-12)21(15(19-9)20-4-2-1-3-5-20)14-10(22)11-8(26-14)6-25-28(23,24)27-11/h7-8,10-11,14,22H,1-6H2,(H,23,24)(H2,16,17,18)/t8-,10-,11-,14-/m1/s1
InChIKeyKBRGEUZQYNIAKB-IDTAVKCVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-PIP-cAMP: Site-Selective PKA Activator for Isozyme-Specific Research and Antineoplastic Studies


8-PIP-cAMP (8-Piperidino-cyclic AMP, CAS 31357-06-9) is a cyclic adenosine monophosphate analog distinguished by a piperidino substitution at the C8 position of the purine ring [1]. This structural modification confers high selectivity for binding site A of cAMP-dependent protein kinase type I (PKA-I) and site B of PKA type II (PKA-II) . In contrast to broad-spectrum cAMP analogs like 8-Br-cAMP or 8-CPT-cAMP, which activate PKA and Epac non-selectively [2], 8-PIP-cAMP serves as a preferential PKA activator with defined isozyme and site selectivity [3]. Its antineoplastic properties, often leveraged in combination with complementary site-selective analogs such as 8-HA-cAMP, make it a critical tool for dissecting PKA-I versus PKA-II signaling in cancer biology [4].

Why 8-PIP-cAMP Cannot Be Replaced by Generic cAMP Analogs: Selectivity Defines Function


Interchanging 8-PIP-cAMP with other in-class cAMP analogs is scientifically invalid due to profound differences in target selectivity and resultant biological outcomes. Common analogs like 8-Br-cAMP and 8-CPT-cAMP act as full, non-selective agonists for both PKA and Epac [1]. Consequently, experiments using these compounds cannot deconvolve PKA-specific from Epac-mediated effects. In contrast, 8-PIP-cAMP exhibits a marked preference for PKA activation over Epac, and further discriminates between PKA isozymes by targeting site A of PKA-I and site B of PKA-II [2]. This unique profile is essential for investigations where PKA-I signaling is the primary node of interest, such as in certain anti-proliferative or T-cell regulatory pathways. Substituting 8-PIP-cAMP with a less selective analog introduces confounding variables, as demonstrated by studies showing that PKA-I-directed analogs and Epac-selective analogs induce distinct cellular responses, including differential regulation of MAPK signaling and apoptosis versus cytostasis [3].

Quantitative Differentiation of 8-PIP-cAMP: Comparative Performance Data


Isozyme and Binding Site Selectivity: 8-PIP-cAMP vs. Non-Selective Analogs

Unlike 8-Br-cAMP and 8-CPT-cAMP, which activate both PKA and Epac with similar potency as cAMP [1], 8-PIP-cAMP is a preferential PKA activator that exhibits defined selectivity for specific binding sites on PKA regulatory subunits. It binds with high affinity to site A of PKA type I (AI) and site B of PKA type II (BII), while being largely excluded from the homologous site A of type II (AII) [2][3]. This contrasts sharply with the pan-activation profile of 8-Br-cAMP and 8-CPT-cAMP, which do not discriminate between PKA and Epac, or between PKA isozymes [1].

PKA Isozyme Selectivity Binding Site A/B cAMP Analog Profiling

Anti-Proliferative Potency: 8-PIP-cAMP vs. 8-Cl-cAMP in Thyroid Cancer Cells

In medullary thyroid cancer (MTC) cell lines, a combination of 8-PIP-cAMP and 8-HA-cAMP (equimolar) demonstrated dose-dependent anti-proliferative effects with IC50 values of 9.7 µM in TT cells (max inhibition 70%) and 12.8 µM in MZ-CRC-1 cells (max inhibition 63%) [1]. While 8-Cl-cAMP was more potent in these assays (IC50: 4.4 µM and 8.8 µM respectively), the mechanisms of growth inhibition were distinct. The 8-PIP-cAMP/8-HA-cAMP combination did not significantly alter cell cycle distribution or induce apoptosis, unlike 8-Cl-cAMP, which caused S-phase delay and apoptosis [1].

Medullary Thyroid Cancer Anti-Proliferative cAMP Analog Therapy

Synergistic T-Cell Proliferation Inhibition: 8-PIP-cAMP in PKA-I-Directed Pairs

In human T lymphocytes, 8-PIP-cAMP alone exhibited a relatively high IC50 of 1100 µM for inhibiting cell replication, making it a weak inhibitor as a single agent [1]. However, when combined with 8-aminohexylamino-cAMP to form a PKA-I-directed analog pair, the combination synergized to potently inhibit T lymphocyte proliferation. In stark contrast, a PKA-II-directed pair (8-chlorophenylthio-cAMP and N6-benzoyl-cAMP) showed no synergistic inhibition [1]. This demonstrates that the value of 8-PIP-cAMP lies not in its standalone potency but in its capacity for synergistic activation of PKA-I when paired with a complementary site-selective analog.

T Lymphocyte Immunomodulation PKA Isozyme Synergy

Mechanistic Divergence: Cytostasis vs. Apoptosis in Cancer Cell Lines

In BRAF-positive ARO and NPA thyroid cancer cells, PKA I-selective cAMP analogs (including 8-PIP-cAMP in combination with 8-HA-cAMP) inhibited cell growth with comparable potency to 8-Cl-cAMP [1]. Critically, the mechanism of action was divergent. The 8-PIP-cAMP/8-HA-cAMP combination was associated with growth arrest and inhibited ERK phosphorylation, whereas 8-Cl-cAMP induced apoptosis and stimulated p38 MAPK phosphorylation [1]. Furthermore, in BRAF-negative WRO cells, only 8-Cl-cAMP consistently inhibited growth, indicating that the cytostatic effect of the PKA-I-selective analogs is dependent on BRAF oncogene status [1].

Cancer Cell Signaling ERK Phosphorylation Growth Arrest vs. Apoptosis

Optimal Scientific and Industrial Use Cases for 8-PIP-cAMP


Dissecting PKA-I vs. PKA-II vs. Epac Signaling in Intact Cells

When the experimental objective is to attribute a cAMP-dependent biological effect specifically to PKA-I, and to exclude contributions from PKA-II or Epac, 8-PIP-cAMP is the reagent of choice. As demonstrated in T-lymphocyte and cancer cell studies, its selective activation of PKA-I site A (often in synergistic combination with 8-HA-cAMP) allows for clear pathway delineation, in contrast to the confounding pan-activation caused by 8-Br-cAMP or 8-CPT-cAMP [1][2].

Investigating Cytostatic, BRAF-Dependent Growth Arrest in Cancer Models

For studies focused on PKA-I-mediated, BRAF-dependent growth arrest (cytostasis) rather than apoptosis, an 8-PIP-cAMP/8-HA-cAMP combination is essential. This specific tool induces ERK inhibition and cytostasis in BRAF-positive cancer cells, a mechanism that is not replicated by 8-Cl-cAMP, which triggers p38 MAPK-dependent apoptosis [1]. Using 8-PIP-cAMP ensures that the observed phenotype is linked to PKA-I cytostatic signaling rather than off-target apoptotic pathways.

Evaluating PKA-I-Directed Synergy in T-Cell Regulation

In immunology research examining the role of PKA-I in T-cell proliferation and function, 8-PIP-cAMP is a critical component of the synergistic PKA-I-directed analog pair (with 8-aminohexylamino-cAMP). This combination uniquely reveals PKA-I's sufficiency for mediating cAMP's inhibitory effects on T-cells, a finding that cannot be replicated with PKA-II-directed pairs or non-selective analogs [1].

Tool Compound for Mapping PKA Isozyme Binding Sites

8-PIP-cAMP serves as a valuable molecular probe for structural and biophysical studies of cAMP-binding domains on PKA regulatory subunits. Its distinct selectivity for site A of PKA-I and site B of PKA-II, while being excluded from site A of PKA-II, makes it a precise tool for mapping and comparing binding site topologies, hydrogen bonding networks, and charge accommodation across PKA isozymes [1].

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